1-(Cyclohex-3-en-1-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine
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Overview
Description
1-[(CYCLOHEX-3-EN-1-YL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE is a complex organic compound with a unique structure that includes a cyclohexene ring, a piperazine ring, and a phenyl group substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(CYCLOHEX-3-EN-1-YL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE typically involves multiple steps. One common route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene derivatives.
Introduction of the piperazine ring: This step involves the reaction of cyclohexene derivatives with piperazine under controlled conditions.
Substitution with the phenyl group:
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(CYCLOHEX-3-EN-1-YL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-[(CYCLOHEX-3-EN-1-YL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(CYCLOHEX-3-EN-1-YL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexen-1-ylmethylbenzene: This compound has a similar cyclohexene ring but lacks the piperazine and methylsulfanyl-substituted phenyl group.
Methyl cyclohex-3-ene-1-carboxylate: This compound contains a cyclohexene ring with a carboxylate group but differs in the overall structure.
Uniqueness
1-[(CYCLOHEX-3-EN-1-YL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H28N2S |
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Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H28N2S/c1-22-19-9-7-18(8-10-19)16-21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-3,7-10,17H,4-6,11-16H2,1H3 |
InChI Key |
MUAMSZXLXZJADT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)CC3CCC=CC3 |
Origin of Product |
United States |
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